8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUTPLLCYFUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Bridged Bicyclic Systems in Drug Design
Bridged bicyclic compounds, characterized by two rings sharing three or more atoms, are increasingly vital in the development of new pharmaceuticals. youtube.com Their inherent structural rigidity is a key advantage in drug design, as it locks the molecule into a specific conformation. nbinno.com This pre-organization can lead to enhanced binding affinity and selectivity for target proteins, as it reduces the entropic penalty upon binding. nbinno.com
Furthermore, the three-dimensional nature of these systems allows for a greater exploration of chemical space compared to simpler, linear molecules. nbinno.com This complexity can be instrumental in overcoming common challenges in drug development, such as off-target effects and metabolic instability. nbinno.com By replacing flat aromatic rings with these 3D structures, researchers can often improve properties like water solubility and reduce lipophilicity, while maintaining or even enhancing biological activity. rsc.org
The 3,8 Diazabicyclo 3.2.1 Octane Scaffold: a Privileged Structure
Within the realm of bridged bicyclic systems, the 3,8-diazabicyclo[3.2.1]octane scaffold has earned the designation of a "privileged structure." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, leading to the discovery of compounds with diverse therapeutic applications. unife.it
The versatility of the 3,8-diazabicyclo[3.2.1]octane core is evident in its presence in a wide range of biologically active compounds. For instance, derivatives have been synthesized and investigated for their potent analgesic properties, acting as analogues of the natural analgesic epibatidine. nih.gov The rigid framework of this scaffold is crucial for imparting specific conformational constraints to the molecules derived from it, a valuable attribute in the synthesis of pharmaceuticals. nbinno.com
The Role of Sulfonyl Functionalization at the N 8 Position
The introduction of a methylsulfonyl group at the N-8 position of the 3,8-diazabicyclo[3.2.1]octane scaffold is a deliberate and strategic modification. Sulfonamides are recognized as versatile and important functional groups in medicinal chemistry, present in a significant number of pharmaceutical drugs. nih.govacs.org
Functionalizing the nitrogen atom of a cyclic amine with a sulfonyl group can have several beneficial effects. It can modulate the electronic properties of the molecule, influence its binding to target receptors, and alter its pharmacokinetic profile. The sulfonyl group can act as a directing group in chemical synthesis, facilitating further modifications to the molecule. nih.gov Research has demonstrated that the sulfonylation of cyclic amines can be achieved through various synthetic methods, highlighting the accessibility of these valuable compounds. nih.gov
Research Landscape and Future Directions
Established Methodologies for the 3,8-Diazabicyclo[3.2.1]octane Core Synthesis
The construction of the 3,8-diazabicyclo[3.2.1]octane nucleus is a critical first step in the synthesis of the target compound. Several synthetic routes have been developed, often leveraging readily available starting materials and employing cyclization strategies.
Approaches from Pyrrolidine (B122466) Derivatives
One of the common strategies for assembling the 3,8-diazabicyclo[3.2.1]octane framework begins with appropriately substituted pyrrolidine derivatives. A notable method involves the use of diesters of pyrrolidine-2,5-dicarboxylic acid. For instance, the synthesis can commence from dimethyl meso-2,5-dibromoadipate, which upon reaction with a primary amine, such as benzylamine, yields the corresponding N-substituted 2,5-dicarbomethoxypyrrolidine.
This pyrrolidine diester can then undergo a Dieckmann-type condensation or a related cyclization to form a bicyclic dione (B5365651) intermediate. Subsequent reduction of the amide and ester functionalities, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), affords the 3,8-diazabicyclo[3.2.1]octane core. An alternative approach involves the reduction of an N-protected 2,5-dicarbethoxypyrrolidine to the corresponding diol, followed by mesylation and subsequent cyclization with an amine.
Transannular Cyclization Reactions for Bicyclic Framework Formation
Transannular cyclization reactions represent another effective method for the formation of the 3,8-diazabicyclo[3.2.1]octane bicyclic system. This approach typically involves the formation of a medium-sized ring containing two nitrogen atoms, which then undergoes an intramolecular cyclization to form the bicyclic structure. For example, a suitably substituted piperazinone derivative can be induced to undergo a transannular enolate alkylation, leading to the formation of the desired bicyclic framework. This strategy offers a high degree of control over the stereochemistry of the resulting product.
Utility of Protected Intermediates, e.g., tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate
In the synthesis of complex molecules containing the 3,8-diazabicyclo[3.2.1]octane scaffold, the use of protected intermediates is crucial for achieving regioselectivity in subsequent functionalization steps. The nitrogen atoms at the N-3 and N-8 positions exhibit different steric and electronic environments, which can sometimes be exploited for selective reactions. However, to ensure unambiguous outcomes, protecting one of the nitrogen atoms is a common and effective strategy.
A widely used protected intermediate is tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. The tert-butoxycarbonyl (Boc) group at the N-8 position effectively shields this nitrogen from reacting with electrophiles, thereby directing functionalization to the N-3 position. Conversely, if the desired modification is at the N-8 position, a complementary protecting group strategy can be employed where the N-3 position is protected. The Boc group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This allows for the selective deprotection and subsequent reaction at the N-8 position, which is essential for the introduction of the methylsulfonyl group in the final steps of the synthesis of the target compound.
Regioselective Introduction of the Methylsulfonyl Group at the N-8 Position
With the 3,8-diazabicyclo[3.2.1]octane core in hand, the next critical step is the regioselective introduction of the methylsulfonyl group at the N-8 position. The two nitrogen atoms in the bicyclic system possess different reactivities, which can be exploited to achieve the desired substitution pattern.
Direct Sulfonylation Reactions
The direct sulfonylation of unprotected 3,8-diazabicyclo[3.2.1]octane with methanesulfonyl chloride presents a challenge in regioselectivity. The relative nucleophilicity of the N-3 and N-8 positions will dictate the major product. The N-3 nitrogen is a secondary amine, while the N-8 nitrogen is a tertiary-like bridgehead amine within a bicyclic system. Generally, secondary amines are more nucleophilic than tertiary amines due to reduced steric hindrance. Therefore, it is anticipated that direct sulfonylation would preferentially occur at the more accessible N-3 position.
To achieve selective sulfonylation at the N-8 position directly, one would need to exploit subtle differences in the electronic properties or employ specific reaction conditions that favor reaction at the bridgehead nitrogen. However, to date, a reliable and high-yielding direct sulfonylation method that selectively targets the N-8 position in the unprotected diamine has not been extensively reported in the literature. The inherent challenge of controlling regioselectivity in such systems often necessitates a more controlled, multi-step approach.
Multi-step Sequences for Selective Sulfonylation
To overcome the challenge of regioselectivity, a multi-step synthetic sequence involving the use of protecting groups is the most reliable and widely employed strategy for the synthesis of this compound. This approach ensures that the methylsulfonyl group is introduced at the desired N-8 position.
A common strategy begins with the protection of one of the nitrogen atoms of the 3,8-diazabicyclo[3.2.1]octane core. To direct the sulfonylation to the N-8 position, the N-3 position is typically protected first. A suitable protecting group, such as the benzyloxycarbonyl (Cbz) or a benzyl (B1604629) group, can be introduced at the N-3 position. With the N-3 position blocked, the N-8 nitrogen is the sole remaining site for sulfonylation.
The N-3 protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide. This reaction leads to the formation of the N-3 protected, N-8 methylsulfonylated derivative.
The final step in the synthesis is the removal of the protecting group from the N-3 position. For example, a Cbz group can be removed by hydrogenolysis, while a benzyl group can be cleaved under similar reductive conditions. This deprotection step yields the target compound, this compound.
An alternative and often preferred multi-step sequence utilizes an orthogonally protected 3,8-diazabicyclo[3.2.1]octane derivative, such as tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. In this case, the N-8 position is initially protected as a Boc-carbamate, and the N-3 position is substituted with a benzyl group. The benzyl group can be removed via hydrogenolysis to afford tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. The free secondary amine at N-3 can then be reacted with methanesulfonyl chloride. Subsequent removal of the Boc protecting group from the N-8 position under acidic conditions would then yield 3-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane. To obtain the desired 8-methylsulfonyl isomer, one would start with a precursor where the N-3 position is protected by a Boc group, allowing for the introduction of the methylsulfonyl group at the N-8 position, followed by deprotection of N-3.
A general representation of a multi-step synthesis is outlined in the table below, starting from the commercially available tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate.
| Step | Reactant | Reagents and Conditions | Product |
| 1 | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | Methanesulfonyl chloride, Triethylamine, Dichloromethane | tert-Butyl 8-(methylsulfonyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
| 2 | tert-Butyl 8-(methylsulfonyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | Trifluoroacetic acid, Dichloromethane | This compound |
This strategic use of protecting groups provides a robust and predictable route to this compound and its analogs, enabling their synthesis for further investigation in drug discovery and development.
Derivatization Strategies for N-3 and Bridging Carbons in this compound Analogs
The functionalization of the this compound scaffold at the N-3 position and the bridging carbon atoms is crucial for creating diverse molecular architectures. The N-3 position, being a secondary amine, is readily amenable to a variety of chemical transformations.
Standard N-alkylation and N-acylation reactions are commonly employed to introduce a wide range of substituents at the N-3 position. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base allows for the straightforward installation of alkyl, aryl, and acyl groups. These modifications can significantly impact the molecule's polarity, basicity, and interaction with biological targets.
Derivatization of the bridging carbons (C-2 and C-4) presents a greater synthetic challenge due to their non-activated nature. However, strategies involving the use of functionalized starting materials in the construction of the bicyclic core can provide access to analogs with substituents at these positions. For example, starting from a substituted pyrrolidine derivative allows for the introduction of functionality that will ultimately reside on the bridging carbons of the final diazabicyclo[3.2.1]octane structure. More advanced techniques, such as C-H activation, are also being explored to directly functionalize these positions on a pre-formed scaffold, although this remains a developing area of research for this specific heterocyclic system.
One documented approach for the functionalization of a related 6,8-dioxabicyclo[3.2.1]octane system at the C-4 position involves bromination using bromine in carbon tetrachloride, which could potentially be adapted to the diazabicyclo scaffold.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of high importance, as the stereochemistry of a molecule often dictates its biological activity. Several strategies have been developed to achieve stereocontrol in the synthesis of the broader class of 8-azabicyclo[3.2.1]octane and related diazabicyclo systems, which can be applied to the target sulfonylated compounds.
One common approach is the use of chiral starting materials. For example, the synthesis of the 3,8-diazabicyclo[3.2.1]octane core can be achieved from commercially available and enantiomerically pure starting materials such as pyroglutamic acid. rsc.org This strategy ensures that the desired stereochemistry is incorporated from the outset and is carried through the synthetic sequence.
Another powerful method involves asymmetric catalysis. For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully employed in the synthesis of diazabicyclooctane β-lactamase inhibitors to create a key stereogenic center with high enantiomeric excess. Such catalytic methods offer an efficient route to chiral products from achiral or racemic starting materials.
Furthermore, diastereoselective reactions can be utilized to control the relative stereochemistry of multiple chiral centers within the molecule. For example, 1,3-dipolar cycloaddition reactions have been used to construct the bicyclic framework with a high degree of stereocontrol. The facial selectivity of the cycloaddition can often be influenced by the nature of the reactants and the reaction conditions.
| Starting Material | Strategy | Key Reaction | Stereochemical Outcome |
| Pyroglutamic acid | Chiral Pool Synthesis | Multi-step synthesis including cyclization | Enantiomerically pure product |
| Achiral precursors | Asymmetric Catalysis | Rh-catalyzed asymmetric hydrogenation | High enantiomeric excess |
| Azomethine ylide and dipolarophile | Diastereoselective Cycloaddition | 1,3-dipolar cycloaddition | High diastereoselectivity |
Novel Synthetic Methodologies Applicable to this compound Scaffolds
Recent advances in synthetic organic chemistry have led to the development of novel methodologies that can be applied to the synthesis of this compound scaffolds, offering improvements in efficiency, scalability, and access to novel analogs.
One such innovative approach involves the use of 3-oxidopyraziniums as azomethine ylides in 1,3-dipolar cycloaddition reactions. This method allows for the construction of the 3,8-diazabicyclo[3.2.1]octane core in a convergent manner. The reaction of a 3-oxidopyrazinium with a suitable dipolarophile can afford the bicyclic adduct, which can then be further functionalized. Interestingly, under certain conditions, these adducts can undergo rearrangement to form 2,5-diazabicyclo[2.2.2]octanes, highlighting the complexity and potential for skeletal diversity in these systems.
Another emerging area is the development of one-pot, multi-component reactions to assemble the bicyclic scaffold. For instance, a one-pot, two-step reaction involving the reaction of 1,5-hexadiene (B165246) with trifluoromethanesulfonamide (B151150) in an oxidative system has been reported to produce a 3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane. While not the methylsulfonyl analog, this methodology demonstrates a novel approach to the direct formation of N-sulfonylated diazabicyclo[3.2.1]octanes from simple starting materials.
Furthermore, scalable processes for the synthesis of substituted 3,8-diazabicyclo[3.2.1]octane analogs have been developed, which are crucial for the production of these compounds on a larger scale for further studies. These processes often focus on improving the efficiency and robustness of key synthetic steps, such as the cyclization to form the bicyclic core.
| Methodology | Description | Key Features |
| 3-Oxidopyrazinium Cycloaddition | 1,3-dipolar cycloaddition of a 3-oxidopyrazinium with a dipolarophile. | Convergent synthesis, potential for skeletal rearrangement. |
| Oxidative Sulfonamidation | One-pot reaction of a diene with a sulfonamide in an oxidative system. | Direct formation of N-sulfonylated bicyclic systems. |
| Scalable Process Development | Optimization of reaction conditions for large-scale synthesis. | Improved yields, robustness, and safety for industrial application. |
Theoretical Conformational Analysis of the Bicyclic Ring System
The 3,8-diazabicyclo[3.2.1]octane scaffold consists of a six-membered piperidine (B6355638) ring fused with a five-membered pyrrolidine ring. This bicyclic structure inherently possesses significant rigidity. nbinno.combeilstein-journals.org Theoretical calculations and high-field 1H NMR spectroscopy are common methods used to analyze the conformation of this ring system. nih.govresearchgate.net
| Ring Component | Predominant Conformation |
| Six-membered ring | Chair-like |
| Five-membered ring | Envelope/Twist |
| Overall System | Rigid, constrained bicyclic structure |
Influence of the Methylsulfonyl Group on Molecular Conformation and Dynamics
The introduction of a sulfonyl group at a nitrogen atom in a heterocyclic ring, such as the methylsulfonyl group at the N8 position, significantly influences the molecule's conformational dynamics. Studies on analogous N-sulfonyl heterocyclic compounds, such as 3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane, provide insight into these effects. researchgate.net
| Feature | Influence of Sulfonyl Group | Energy Barrier (Analogues) |
| S-N Bond | Restricted Rotation | 12-14 kcal/mol |
| Nitrogen (N8) | Reduced Basicity | N/A |
| Molecular Dynamics | Slower conformational interconversion | N/A |
Conformational Flexibility and Restriction within this compound Frameworks
The 3,8-diazabicyclo[3.2.1]octane framework is primarily characterized by its conformational restriction rather than flexibility. nih.govresearchgate.net This inherent rigidity is a desirable property in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target. The bicyclic nature of the scaffold prevents the ring-flipping typical of monocyclic six-membered rings like cyclohexane (B81311) or piperidine. pageplace.de
While the core bicyclic structure is rigid, some degree of flexibility can arise from the nitrogen atom's pyramidal inversion and the rotation of substituents on the nitrogen atoms. However, as noted previously, the presence of the methylsulfonyl group at N8 introduces a significant barrier to rotation around the S-N bond, further restricting the molecule's dynamics. researchgate.net This makes the 8-methylsulfonyl derivative even more conformationally defined than other substituted analogues. The rigidity of the bicyclic system is a key factor in determining the spatial orientation of substituents, which is crucial for receptor binding. beilstein-journals.org
Quantum Mechanical Calculations for Electronic Structure Elucidation
Quantum mechanical calculations are employed to investigate the electronic structure of 3,8-diazabicyclo[3.2.1]octane derivatives, providing insights into their reactivity and interaction with biological targets. researchgate.net Such calculations can determine properties like charge distribution, molecular orbital energies, and electrostatic potential.
| Computational Method | Property Investigated | Application |
| Ab initio / DFT | Electronic Structure | Elucidating receptor affinity |
| Molecular Mechanics | Conformational Analysis | Comparing with active compounds |
Comparative Conformational Studies with Pharmacologically Active Analogues
The rigid 3,8-diazabicyclo[3.2.1]octane scaffold is often used to mimic the bioactive conformation of more flexible molecules. Comparative studies have been conducted to analyze the structural and conformational similarities between derivatives of this bicyclic system and known pharmacologically active agents.
For instance, several 3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized as analogues of the potent analgesic epibatidine. nih.gov Theoretical calculations and NMR spectroscopy have shown that these compounds can adopt a conformation that is very similar to that of epibatidine, which is believed to be crucial for their activity at nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net Similarly, other derivatives have been designed as agonists for μ-opioid receptors, with their conformation being compared to the rigid structure of morphine. researchgate.net The constrained nature of the this compound framework allows it to serve as a fixed scaffold, presenting substituents in a well-defined orientation that can match the binding requirements of a specific receptor. researchgate.net
| Compound Class | Pharmacological Target | Key Conformational Finding |
| Epibatidine Analogues | Nicotinic Acetylcholine Receptors | Adopts a conformation similar to epibatidine. nih.gov |
| Opioid Receptor Agonists | µ-Opioid Receptors | Conformation compared with the rigid structure of morphine. researchgate.net |
| GPR119 Agonists | G Protein-Coupled Receptor 119 | The bicyclic scaffold serves to conformationally restrict the ligand. researchgate.net |
Lead Optimization Strategies Involving this compound Derivatives
Structural Simplification in Lead Optimization
Structural simplification is a strategy used to reduce the molecular complexity and weight of a lead compound while retaining or improving its biological activity. nih.govnih.gov This can lead to compounds with better synthetic accessibility and improved pharmacokinetic profiles. nih.gov While the 3,8-diazabicyclo[3.2.1]octane scaffold is often introduced to add conformational rigidity, in some contexts, moving from a more complex polycyclic system to this simpler bicyclic core could be an example of structural simplification. This strategy aims to avoid "molecular obesity," which can be associated with poor drug-likeness and high attrition rates in drug development. nih.govnih.gov By focusing on the essential pharmacophoric elements, structural simplification can lead to more efficient and successful drug candidates.
Bioisosteric Replacement Strategies at the Methylsulfonyl Position and Other Sites
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound. In the context of this compound, bioisosteric replacements can be explored at the N8-methylsulfonyl group and other positions on the bicyclic scaffold to modulate activity, selectivity, and pharmacokinetic profiles.
Table 1: Potential Bioisosteric Replacements for the Methylsulfonyl Group and Their Rationale
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Methylsulfonyl (-SO₂CH₃) | Acetyl (-COCH₃) | Reduces polarity and hydrogen bonding capability, potentially improving membrane permeability. |
| Carbamoyl (-CONH₂) | Introduces hydrogen bond donor and acceptor capabilities, potentially altering binding interactions. | |
| Cyclopropylsulfonyl | Increases lipophilicity and introduces conformational rigidity. | |
| Trifluoromethylsulfonyl (-SO₂CF₃) | Increases electron-withdrawing nature and lipophilicity, potentially enhancing binding affinity. | |
| N-acylsulfonamide (-SO₂NHCOR) | Modulates acidity and introduces additional points for interaction. |
Research on analogous bicyclic systems has demonstrated that modifications at the N8 position significantly influence biological activity. For instance, in a series of 3,8-diazabicyclo[3.2.1]octane derivatives developed as analgesics, the nature of the substituent at the 8-position was found to be critical for their interaction with nicotinic receptors. nih.gov
Beyond the N8 position, bioisosteric replacements at the N3 position and on the carbon framework of the bicyclic system can also be explored. For example, replacing aryl groups at the N3 position with various heteroaryl rings has been shown to modulate receptor selectivity and potency in related compounds.
Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound are not extensively documented, studies on analogous 8-azabicyclo[3.2.1]octane and other diazabicyclo derivatives provide valuable insights into the structural requirements for activity. nih.gov
These studies typically employ molecular descriptors that quantify various physicochemical properties, such as:
Steric descriptors: Molecular volume, surface area, and specific steric fields (e.g., from Comparative Molecular Field Analysis - CoMFA).
Electronic descriptors: Dipole moment, partial atomic charges, and electrostatic fields.
Hydrophobic descriptors: LogP and hydrophobic fields.
Topological descriptors: Connectivity indices and shape indices.
A hypothetical 3D-QSAR study on a series of 8-substituted-3,8-diazabicyclo[3.2.1]octane analogs might reveal the following:
CoMFA Steric Contour Map: Favorable steric bulk at certain positions of a substituent at the N3 position, while bulky groups at the N8-sulfonyl position might be detrimental to activity.
CoMFA Electrostatic Contour Map: The presence of an electronegative group, such as the sulfonyl oxygens, at the N8 position is crucial for interaction with a receptor's hydrogen bond donors.
CoMSIA (Comparative Molecular Similarity Indices Analysis) Fields: This analysis could further delineate the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties in different regions of the molecule for optimal biological activity.
For instance, a 3D-QSAR study on 8-azabicyclo[3.2.1]octane analogs acting as cholinergic receptor antagonists revealed that both steric and electrostatic fields are significant in determining the binding affinity. nih.gov The models generated from such studies can be used to predict the activity of novel analogs and guide the design of more potent and selective compounds.
Table 2: Hypothetical QSAR Model for a Series of 8-Substituted-3,8-diazabicyclo[3.2.1]octane Analogs
| Descriptor | Coefficient | Contribution to Activity |
| LogP | +0.45 | Positive (increased lipophilicity is favorable) |
| N8-Substituent Volume | -0.21 | Negative (bulky groups at N8 are disfavored) |
| Dipole Moment | +0.15 | Positive (a higher dipole moment is beneficial) |
| Hydrogen Bond Acceptors (N8) | +0.62 | Positive (hydrogen bond accepting capability is crucial) |
This hypothetical model suggests that analogs with increased lipophilicity, a higher dipole moment, and strong hydrogen bond accepting character at the N8 position, while maintaining a smaller steric profile at this position, would exhibit enhanced biological activity.
Target Identification and Biochemical Characterization of 8 Methylsulfonyl 3,8 Diazabicyclo 3.2.1 Octane Derivatives
Identification of Biochemical Targets (e.g., enzymes, receptors)
Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have been found to interact with several key biological targets. These include a variety of receptors and enzymes, highlighting the broad applicability of this chemical scaffold in drug design. Identified targets include:
Receptors :
Opioid Receptors (Mu and Delta)
Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
G protein-coupled receptor 119 (GPR119)
Transporters :
Dopamine (B1211576) Transporter (DAT)
Serotonin (B10506) Transporter (SERT)
Enzymes :
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)
Farnesyltransferase
Receptor Binding Affinity Studies
The affinity of these derivatives for various receptors has been quantified through rigorous binding studies, revealing potent and often selective interactions.
The endoethylenic bridge of the 3,8-diazabicyclo[3.2.1]octane (DBO) framework is considered crucial for modulating affinity towards mu (µ) opioid receptors. nih.gov Research into N(3)-propionyl, N(8)-arylpropenyl derivatives of this scaffold has demonstrated significant analgesic properties. nih.gov While specific binding data for 8-methylsulfonyl derivatives are not extensively detailed in the reviewed literature, studies on structurally related compounds with functionalized nitrogen atoms highlight the scaffold's potential for potent µ-receptor affinity. For instance, N-propionyl-N-cinnamyl derivatives of related diazatricyclodecane structures, which are structurally analogous to functionalized DBOs, have shown high µ-receptor affinity. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| N-propionyl-N-cinnamyl-9,10-diazatricyclo[4.2.1.1(2,5)]decane (6a) | Mu-opioid | High Affinity |
| N-propionyl-N-cinnamyl-2,7-diazatricyclo[4.4.0.0(3,8)]decane (7a) | Mu-opioid | High Affinity |
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized as analogues of the potent natural analgesic epibatidine. nih.gov These compounds have demonstrated high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. nih.govresearchgate.net The interaction with the nicotinic system is suggested to be a key component of their mechanism of action for analgesia. nih.gov
One notable derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, showed a high binding affinity for the α4β2 nAChR subtype. nih.gov Another compound, identified as DBO-83, acts as a full agonist at α4β2 and ganglionic nAChRs. acnp.org
| Compound Derivative | nAChR Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | α4β2 | 4.1 ± 0.21 |
A series of conformationally restricted agonists for the G protein-coupled receptor 119 (GPR119) have been developed using the 3,8-diazabicyclo[3.2.1]octane scaffold. researchgate.net GPR119 is a target for type 2 diabetes and obesity treatment. Introducing a bridged ring system to create the bicyclic core resulted in a marked improvement in efficacy and potency compared to more flexible parent compounds. researchgate.net These derivatives have been shown to act as full agonists. researchgate.net
| Compound Class | Activity | Potency (EC50, nM) | Efficacy (Emax, %) |
|---|---|---|---|
| Bicyclic agonist (44) | Full Agonist | 11 | 166 |
| Bicyclic agonist (45) | Full Agonist | - | 133 |
The 8-azabicyclo[3.2.1]octane framework, a close structural relative of the 3,8-diaza scaffold, is known to be a potent inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT). nih.gov Structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have identified compounds with high affinity and selectivity for DAT. nih.govnih.gov
For example, an 8-cyclopropylmethyl derivative was found to be a highly potent and selective DAT ligand. nih.gov Similarly, an 8-chlorobenzyl derivative also demonstrated high selectivity for DAT over the norepinephrine (B1679862) transporter (NET). nih.gov
| Compound Derivative | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 8-cyclopropylmethyl derivative (22e) | 4.0 | 4240 | 1060 |
| 8-chlorobenzyl derivative (22g) | 3.9 | - | - |
Enzyme Inhibition Kinetics and Mechanism of Action
Beyond receptor interactions, derivatives of this scaffold have been identified as potent enzyme inhibitors.
Specifically, 8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-ylmethanones have been patented as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3). bioworld.comgoogle.com AKR1C3 is a therapeutic target for conditions such as cancer and endometriosis. An exemplified compound from this series demonstrated potent inhibition of recombinant human AKR1C3 in fluorescence-based assays. bioworld.com The potent inhibitory activity suggests a strong and specific interaction with the enzyme's active site.
| Compound Class | Target Enzyme | Inhibition Potency (IC50, nM) |
|---|---|---|
| 8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-ylmethanone | Human AKR1C3 | 1.1 |
Additionally, the 3,8-diazabicyclo[3.2.1]octan-2-one framework has been utilized to create conformationally constrained inhibitors of farnesyltransferase. nih.govacs.org This enzyme is a target in cancer therapy. The rigid bicyclic structure helps to elucidate the enzyme-bound conformation of more flexible inhibitors, providing valuable insights for future drug design. acs.org
Aldo-keto Reductase 1C3 (AKR1C3) Inhibitionbioworld.com
Derivatives of 8-sulfonyl-3,8-diazabicyclo[3.2.1]octane have been identified as potent inhibitors of Aldo-keto Reductase 1C3 (AKR1C3), an enzyme implicated in the biosynthesis of androgens and the progression of hormone-dependent cancers. biorxiv.org Specifically, compounds featuring a 8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-ylmethanone scaffold have demonstrated significant inhibitory activity. bioworld.comgoogle.com
An exemplified compound from this series was shown to inhibit recombinant human AKR1C3 with high potency. bioworld.com In fluorescence-based assays, this derivative displayed a half-maximal inhibitory concentration (IC50) of 1.1 nM. bioworld.com Further studies in a cellular context revealed that the compound could suppress the formation of testosterone (B1683101) from androstenedione (B190577) in human primary adipocytes at concentrations of 1 and 10 µM. bioworld.com
Table 1: AKR1C3 Inhibition Data
| Compound Scaffold | Target | IC50 (nM) | Cellular Activity |
|---|
Farnesyltransferase Inhibitionnih.gov
The 3,8-diazabicyclo[3.2.1]octan-2-one framework has been utilized to develop conformationally restricted peptidomimetic inhibitors of farnesyltransferase. nih.govacs.org This enzyme is a key target in cancer therapy due to its role in the post-translational modification of the Ras protein. The synthesis of these inhibitors involves a transannular enolate alkylation of piperazinone derivatives, providing a flexible route to highly constrained bicyclic structures. nih.gov
The incorporation of the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold aids in elucidating the enzyme-bound conformation of the inhibitor, which is crucial for structure-based drug design. nih.gov By creating a rigid structure, these peptidomimetics can achieve high affinity and selectivity for the farnesyltransferase active site.
GyrB/ParE Inhibition for Antibacterial Activitynih.gov
While direct examples of 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane derivatives as GyrB/ParE inhibitors were not explicitly detailed in the provided search results, the broader class of tricyclic pyrimidoindole inhibitors targeting these bacterial topoisomerases has been extensively studied. nih.govnih.govosti.govplos.org One notable example, JSF-2414, incorporates a related spirocyclic amine moiety, [8-(6-fluoro-8-(methylamino)-2-((2-methylpyrimidin-5-yl)oxy)-9H-pyrimido[4,5-b]indol-4-yl)-2-oxa-8-azaspiro[4.5]decan-3-yl)methanol], demonstrating the utility of complex bicyclic amines in this context. biorxiv.org These inhibitors are designed to bind to the highly conserved ATP-binding domain of both DNA gyrase (GyrB) and topoisomerase IV (ParE), leading to broad-spectrum antibacterial activity. nih.govbiorxiv.org
The dual-targeting nature of these compounds is a key strategy to overcome antibiotic resistance. asm.org The tricyclic pyrimidoindole inhibitors have shown potent activity against a range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. nih.govnih.govosti.gov
Table 2: Representative Antibacterial Activity of a Tricyclic Pyrimidoindole GyrB/ParE Inhibitor (JSF-2414)
| Organism | Resistance Profile | MIC (µg/mL) |
|---|---|---|
| Neisseria gonorrhoeae | Drug-resistant strains | Potent activity |
| MRSA | Methicillin-resistant | 0.031 |
| VISA/VRSA | Vancomycin-intermediate/resistant | Potent activity |
MAP4 Kinase Inhibition for Neuroprotectionaacrjournals.org
Research into neuroprotective agents has identified inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) as promising candidates. nih.gov The kinase inhibitor URMC-099 and its analogs have been developed as potent neuroprotective compounds that act by inhibiting MAP4 kinases. nih.govgoogle.comalzdiscovery.org While the specific "this compound" scaffold was not explicitly identified in the structure of URMC-099 or its derivatives in the provided search results, the synthesis of related neuroprotective compounds has involved the use of tert-butyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate as a building block. nih.gov
URMC-099 is a brain-penetrant, mixed-lineage kinase (MLK) inhibitor with activity against MLK3 (IC50 = 14 nM). alzdiscovery.orgmedchemexpress.comguidetopharmacology.org It has been shown to be neuroprotective and anti-inflammatory in models of HIV-associated neurocognitive disorders. medchemexpress.com
Target Engagement Studiesijbs.com
In vivo target engagement is a critical step in the validation of a drug candidate. Studies on B-cell lymphoma 6 (BCL6) inhibitors have utilized the 3,8-diazabicyclo[3.2.1]octane scaffold. acs.orgnih.gov For instance, the synthesis of a potent BCL6 inhibitor, CCT374705, involved the use of tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. acs.org
Pharmacokinetic and pharmacodynamic (PK/PD) analysis of CCT374705 demonstrated that free concentrations of the compound remained well above the free IC90 for over 12 hours post-dosing. acs.org Target engagement with BCL6 was confirmed by measuring an increase in the mRNA expression of ARID3A, a downstream target of BCL6. acs.org Despite clear in vivo target engagement, the compound only showed modest efficacy in a lymphoma xenograft mouse model. acs.org
Mechanistic Investigations through Resistance Selectionbiorxiv.org
Understanding the mechanisms of drug resistance is crucial for the development of durable therapies. For the identified targets of this compound derivatives, several resistance mechanisms have been elucidated.
AKR1C3 Inhibition: Resistance to therapies targeting the androgen receptor axis in prostate cancer, such as abiraterone (B193195) and enzalutamide, can be mediated by the overexpression of AKR1C3. nih.govnih.gov This enzyme provides a bypass pathway for intratumoral androgen synthesis. nih.gov Inhibition of AKR1C3 has been shown to overcome this resistance. nih.gov Mechanisms of resistance to AKR1C3 inhibitors themselves can involve alterations in the enzyme's active site or upregulation of drug efflux pumps. nih.govbohrium.com
Farnesyltransferase Inhibition: Resistance to farnesyltransferase inhibitors (FTIs) has been observed through several mechanisms. One key mechanism is the mutation of the farnesyltransferase enzyme itself, particularly around the inhibitor's binding site. nih.gov Additionally, some cancer cells can develop resistance through pathways that are independent of farnesyltransferase mutations, such as the activation of alternative signaling pathways like the MAPK pathway by tyrosine kinases. aacrjournals.org In some cases, resistance is associated with the ability of related enzymes, like geranylgeranyltransferase-1 (GGTase-1), to prenylate key substrates such as K-Ras. aacrjournals.org
GyrB/ParE Inhibition: Bacterial resistance to GyrB/ParE inhibitors, such as the fluoroquinolones, commonly arises from mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. nih.govresearchgate.net These mutations reduce the binding affinity of the inhibitor to the enzyme-DNA complex. nih.gov For dual-targeting inhibitors, resistance often emerges sequentially, with a primary mutation in either GyrB or ParE, followed by a secondary mutation in the other target, leading to high-level resistance. asm.org
MAP4 Kinase Inhibition: Resistance to kinase inhibitors, in general, is a complex phenomenon. Mechanisms can include the acquisition of secondary mutations within the kinase domain of the target that interfere with inhibitor binding but still allow ATP to bind. youtube.com Other mechanisms involve the activation of compensatory signaling pathways that bypass the inhibited kinase, or epigenetic modifications that lead to a failure to undergo apoptosis despite target inhibition. youtube.comnih.govresearchgate.net
Computational Chemistry Approaches in the Study of 8 Methylsulfonyl 3,8 Diazabicyclo 3.2.1 Octane Analogs
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane analogs, docking studies are crucial for understanding how these ligands might interact with the binding sites of biological targets such as kinases or other enzymes.
For instance, in a study focused on developing inhibitors for the KRAS-G12D mutated protein, a known cancer driver, derivatives containing a 3,8-diazabicyclo[3.2.1]octane moiety were investigated. mdpi.comnih.gov Molecular docking simulations revealed that the protonated form of the diazabicyclo[3.2.1]octane scaffold could form critical hydrogen bonds with the aspartate (Asp12) and glycine (B1666218) (Gly60) residues within the protein's binding pocket. mdpi.comnih.gov This interaction was deemed essential for the observed anti-proliferative activity of the compounds. mdpi.com The rigid structure of the bicyclic system is thought to pre-organize the molecule in a conformation favorable for binding, highlighting the importance of this scaffold in achieving high affinity. mdpi.com
Another area where molecular docking has been applied to this class of compounds is in the development of kinase inhibitors. nih.gov By modeling the interactions of 3,8-diazabicyclo[3.2.1]octane-containing molecules within the ATP-binding site of various kinases, researchers can rationalize structure-activity relationships (SAR) and design analogs with improved potency and selectivity. These models help to visualize how modifications to the core scaffold or its substituents can lead to better engagement with key residues in the kinase domain.
Structure-Based Drug Design (SBDD) and Ligand-Based Design
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target. The aforementioned study on KRAS-G12D inhibitors is a prime example of SBDD, where the known crystal structure of the protein was used to guide the design of novel inhibitors featuring the 3,8-diazabicyclo[3.2.1]octane core. mdpi.comnih.gov By understanding the topology and chemical nature of the binding site, chemists can design molecules that are complementary in shape and electrostatics, thus maximizing binding affinity.
In contrast, ligand-based drug design is employed when the structure of the target is unknown. This approach uses the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds. One such method is the generation of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. For instance, 3D-QSAR studies have been performed on analogs of the closely related 8-azabicyclo[3.2.1]octane scaffold to understand the structural requirements for antagonism of cholinergic receptors. nih.gov Such models can map out the steric and electrostatic fields around the ligands that are favorable or unfavorable for activity, providing a roadmap for the design of more potent analogs. nih.gov
Homology Modeling and Receptor Structure Generation
When an experimentally determined structure of a target protein is not available, homology modeling can be used to generate a 3D model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. This approach has been utilized in the study of ligands for the σ1 receptor, where a 3D homology model of the receptor was constructed to analyze the binding of various bicyclic compounds. researchgate.netresearchgate.net The insights gained from such models, including the identification of key interacting residues, can be invaluable for structure-based drug design efforts. For analogs of this compound, homology modeling could be employed if they are found to be active against a target for which no crystal structure is available.
Virtual Screening for Novel Ligand Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based methods, such as searching for molecules with similar properties to known actives, or structure-based methods, which involve docking large numbers of compounds into the target's binding site. The European Lead Factory, for example, has included the 3,8-diazabicyclo[3.2.1]octane scaffold in its compound library for high-throughput screening, indicating its potential as a core for novel drug candidates. edelris.com For the discovery of new this compound analogs with a specific biological activity, a virtual screening campaign could be initiated against a relevant target, such as a kinase or a G-protein coupled receptor, to identify promising starting points for a medicinal chemistry program.
Predictive Modeling of ADME Properties (Computational)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico models are widely used to predict these properties early in the drug discovery process, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. mdpi.comnih.govnih.govresearchgate.neteijppr.com For bicyclic compounds like the analogs of this compound, various computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | ~200-400 g/mol | Within the range for good oral bioavailability. |
| logP | 1.0 - 3.0 | Indicates a balance between solubility and permeability. |
| Hydrogen Bond Donors | 0 - 2 | Contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | 3 - 5 | Influences solubility and interactions with targets. |
| Polar Surface Area | < 90 Ų | Suggests good potential for cell membrane penetration. |
Note: The values in this table are hypothetical predictions for a typical analog and may vary depending on the specific substituents.
Pharmacophore Modeling for Design Optimization
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. These models can include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. In a study of ambasilide (B1667014) analogs containing a 3,8-diazabicyclo-[3.2.1]-octane moiety, the DISCO program was used to identify the pharmacophoric elements responsible for their antiarrhythmic activity. researchgate.netnih.gov Such models can be used to guide the design of new analogs with improved potency and to virtually screen for novel compounds that fit the model. For this compound analogs, a pharmacophore model could be developed based on a set of active compounds to aid in the optimization of their interactions with the target receptor.
Preclinical Pharmacological Evaluation of 8 Methylsulfonyl 3,8 Diazabicyclo 3.2.1 Octane Derivatives
In vitro Biological Activity Assays
The in vitro evaluation of 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane derivatives has been instrumental in elucidating their mechanism of action and identifying potential therapeutic targets. A significant focus of this research has been on their activity as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in the biosynthesis of active steroid hormones and prostaglandins (B1171923).
Derivatives incorporating a phenylsulfonyl group at the 8-position, structurally similar to the methylsulfonyl scaffold, have demonstrated potent inhibitory activity against AKR1C3. For instance, 8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-ylmethanone compounds have been synthesized and evaluated for their ability to modulate AKR1C3 activity. These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of the compounds, a key metric of their potency. The in vitro activity of these compounds suggests their potential utility in hormone-dependent diseases and inflammatory conditions where AKR1C3 plays a significant pathological role.
Beyond AKR1C3 inhibition, the broader class of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored for a range of biological activities. These include interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), monoamine transporters, and ion channels. For example, certain derivatives have shown high affinity for the α4β2 nAChR subtype, suggesting potential applications in pain management. nih.gov Others have been investigated as Class III antiarrhythmic agents, demonstrating the ability to prolong the action potential duration in cardiac tissue without significantly affecting sodium or calcium currents. nih.gov
| Compound Class | Target | Key Findings | Potential Therapeutic Area |
|---|---|---|---|
| 8-Phenylsulfonyl-3,8-diazabicyclo[3.2.1]octane Derivatives | Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) | Potent enzymatic inhibition. | Hormone-dependent cancers, Endometriosis |
| Substituted 3,8-diazabicyclo[3.2.1]octane Derivatives | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | High binding affinity (Ki in the nanomolar range). nih.gov | Analgesia nih.gov |
| Ambasilide (B1667014) Analogues with 3,8-diazabicyclo[3.2.1]octane core | Cardiac Ion Channels | Lengthened effective refractory period and action potential duration. nih.gov | Cardiac Arrhythmias nih.gov |
In vivo Efficacy Studies in Preclinical Models
Following promising in vitro results, the evaluation of this compound derivatives and their analogs has progressed to in vivo studies using various preclinical animal models. These studies are essential for assessing the therapeutic potential of the compounds in a complex biological environment.
A notable example is the in vivo testing of an 8-phenylsulfonyl derivative in a non-human primate model of endometriosis. Endometriosis was surgically induced in marmoset monkeys, and the efficacy of the compound in reducing endometriotic lesions was evaluated. Such studies provide critical proof-of-concept for the therapeutic application of these compounds in hormone-dependent pathologies.
Furthermore, other derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been assessed in different preclinical models. For instance, the analgesic properties of certain derivatives have been demonstrated in rodent models of pain, such as the hot plate test and the abdominal constriction test. nih.gov In these studies, the compounds significantly increased the pain threshold, indicating their potential as novel pain therapeutics. nih.gov
| Compound Derivative | Preclinical Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| 8-Phenylsulfonyl derivative | Marmoset monkey model of endometriosis | Demonstrated efficacy in a relevant non-human primate model. | Patent literature |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | Mouse hot plate test | Significant increase in pain threshold. nih.gov | nih.gov |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | Mouse abdominal constriction test | Dose-dependent protection against constrictions. nih.gov | nih.gov |
Pharmacodynamic Biomarker Evaluation in Preclinical Settings
Pharmacodynamic (PD) biomarkers are crucial tools in preclinical research to provide evidence of target engagement and to understand the dose-response relationship of a drug candidate. For derivatives of this compound, the evaluation of PD biomarkers is an area of active investigation.
In the context of AKR1C3 inhibition by the related 8-phenylsulfonyl derivatives, potential PD biomarkers could include the measurement of downstream metabolites of AKR1C3 enzymatic activity. For example, monitoring the levels of specific steroid hormones or prostaglandins in plasma or target tissues after compound administration could serve as a direct indicator of target engagement and biological activity. Isotope-labeled variants of these compounds can be used in tissue distribution studies to further confirm target site accumulation. google.com
The selection of appropriate biomarkers is dependent on the specific mechanism of action of the derivative being studied. For derivatives targeting the central nervous system, for instance, neurochemical or imaging biomarkers might be more relevant. The ultimate goal is to identify biomarkers that are readily translatable to clinical studies to aid in dose selection and patient stratification.
Preclinical Pharmacokinetic Profiles (ADME) Characterization
The characterization of the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of preclinical drug development. For derivatives of this compound, understanding their ADME profile is essential to predict their behavior in humans.
Studies on various derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have provided insights into their pharmacokinetic behavior. For example, certain MAP4 kinase inhibitors based on this scaffold have been shown to be metabolically stable and possess the ability to penetrate the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system. nih.gov The pharmacokinetic parameters of these compounds, such as plasma and brain concentrations over time, have been determined in mouse models. nih.gov
The structural modifications on the 3,8-diazabicyclo[3.2.1]octane core, including the introduction of the methylsulfonyl group at the 8-position, are anticipated to significantly influence the ADME properties. In vitro assays using liver microsomes are often employed to assess metabolic stability, while in vivo studies in rodents provide data on key parameters like bioavailability, half-life, and clearance.
| Compound Series | Key Pharmacokinetic Findings | Implication | Reference |
|---|---|---|---|
| MAP4 Kinase Inhibitors with 3,8-diazabicyclo[3.2.1]octane core | Metabolically stable and blood-brain barrier penetrant. nih.gov | Suitable for targeting central nervous system disorders. nih.gov | nih.gov |
| B-cell lymphoma 6 (BCL6) inhibitors | Good oral bioavailability (66%) in mice. | Promising for oral administration. | - |
Future Research Directions and Therapeutic Potential of 8 Methylsulfonyl 3,8 Diazabicyclo 3.2.1 Octane Derivatives
Exploration of New Chemical Space and Diversity
Future research will focus on expanding the chemical space around the 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane core to generate a diverse library of compounds for biological screening. The inherent conformational rigidity of the bicyclic system provides a solid foundation for systematic structure-activity relationship (SAR) studies. Key areas for exploration include:
Substitution at the N-3 position: The secondary amine at the 3-position is a key point for diversification. A wide array of substituents can be introduced to probe interactions with different biological targets.
Modification of the sulfonyl group: While the methylsulfonyl group provides specific electronic and steric properties, exploration of other sulfonyl derivatives (e.g., arylsulfonyl, alkylsulfonyl with varying chain lengths) could modulate the compound's physicochemical properties and target engagement.
Introduction of stereocenters: The scaffold allows for the introduction of chiral centers, which can be exploited to develop stereoisomers with potentially different pharmacological profiles and improved therapeutic indices.
The goal is to create a library of compounds with a wide range of physicochemical properties to maximize the chances of identifying hits against various biological targets.
Application of Lead-Oriented Synthesis for Scaffold Generation
Lead-oriented synthesis is a strategic approach to drug discovery that focuses on the creation of "lead-like" molecules. whiterose.ac.uk These are typically smaller, less complex molecules with favorable physicochemical properties that serve as excellent starting points for optimization into drug candidates. mappingignorance.org The this compound scaffold is well-suited for a lead-oriented synthesis approach due to its synthetic tractability and the ability to systematically introduce diversity.
A "top-down" approach can be employed, where a more complex, polycyclic assembly is first synthesized and then deconstructed to generate a library of diverse, lead-like molecules. whiterose.ac.uk This strategy allows for the efficient exploration of three-dimensional chemical space. Computational tools can be used to analyze the properties of the designed scaffolds and guide the synthetic efforts towards compounds with optimal lead-like characteristics. whiterose.ac.uk
| Synthesis Strategy | Description | Key Advantages |
| Top-Down Approach | Synthesis of a complex polycyclic assembly followed by deconstruction into a library of lead-like molecules. | Efficient exploration of 3D chemical space, generation of diverse scaffolds. |
| Diversity-Oriented Synthesis | Synthesis of a wide range of structurally diverse molecules from a common starting material. | Maximizes the probability of finding hits against multiple targets. |
Development of Novel Therapeutic Agents for Identified Disease Areas
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have shown promise in a variety of therapeutic areas. Future research will aim to build upon these findings to develop novel drug candidates.
Cancer: Some N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes have demonstrated growth-inhibitory activities against leukemia and certain solid tumors. researchgate.net For instance, certain derivatives have shown potent activity in a K562 xenograft model of chronic myelogenous leukemia (CML), leading to complete tumor regressions. researchgate.net The development of derivatives of this compound could lead to new anticancer agents.
Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases. nih.gov Compounds that can protect motor neurons from stress-induced cell death are of significant interest. nih.gov The 3,8-diazabicyclo[3.2.1]octane scaffold has been identified in compounds that act as MAP4 kinase inhibitors, which have shown neuroprotective effects. nih.gov This suggests that derivatives of this compound could be explored for the treatment of conditions like amyotrophic lateral sclerosis (ALS). nih.govtandfonline.comgoogleapis.com
Infectious Diseases: The diazabicyclooctane core is a key feature of several β-lactamase inhibitors. acs.org These compounds are crucial in overcoming antibiotic resistance in bacteria. For example, ETX0282 is a diazabicyclooctane inhibitor of Class A, C, and D serine β-lactamases. acs.org The this compound scaffold could be a starting point for the design of new, potent β-lactamase inhibitors to combat multidrug-resistant bacterial infections.
Metabolic Disorders: Derivatives of 8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-ylmethanone have been investigated for the treatment of metabolic disorders. google.com This suggests that the broader class of sulfonyl-diazabicyclooctane derivatives could have potential applications in this therapeutic area.
| Disease Area | Potential Target/Mechanism | Example from Related Scaffolds |
| Cancer | Growth inhibition of tumor cells | N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes with activity against leukemia and solid tumors. researchgate.net |
| Neurodegenerative Diseases | MAP4 kinase inhibition, neuroprotection | 3,8-diazabicyclo[3.2.1]octane derivatives as motor-neuron-protecting agents. nih.gov |
| Infectious Diseases | β-lactamase inhibition | Diazabicyclooctane inhibitors of serine β-lactamases (e.g., ETX0282). acs.org |
| Metabolic Disorders | Modulation of metabolic pathways | 8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-ylmethanone derivatives. google.com |
Advanced Integrated Drug Discovery Programs
The successful development of drug candidates from the this compound scaffold will require advanced, integrated drug discovery programs. These programs will bring together various disciplines to streamline the process from hit identification to preclinical development.
Key components of such a program would include:
Computational Chemistry and Biology: To guide the design of new derivatives with improved potency and selectivity, and to predict their pharmacokinetic properties. acs.org
High-Throughput Screening (HTS): To rapidly screen diverse libraries of compounds against a panel of biological targets.
Structural Biology: To elucidate the binding modes of active compounds with their target proteins, enabling structure-based drug design.
Pharmacokinetics and Toxicology: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds early in the discovery process.
By integrating these capabilities, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane?
- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (often 0–50°C), solvent selection (e.g., DMSO or acetonitrile for polar intermediates), and sequential functionalization steps. A validated route involves:
Tropane scaffold formation via cyclization of acyclic precursors.
Sulfonylation at the 8-position using methylsulfonyl chloride under anhydrous conditions.
Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.
Yield improvements (>75%) are achieved by avoiding moisture and using inert atmospheres .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography for absolute stereochemistry (e.g., bicyclic ring geometry and sulfonyl group orientation).
- NMR spectroscopy : Key signals include δ 3.2–3.5 ppm (bridging protons), δ 2.8–3.0 ppm (sulfonyl methyl group), and splitting patterns confirming the diazabicyclo framework.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.0841) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 8-methylsulfonyl derivatives?
- Methodological Answer : Discrepancies (e.g., variable MIC values against Staphylococcus aureus) arise from differences in:
- Assay conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion methods.
- Compound purity : Use HPLC (>95% purity) to exclude impurities affecting results.
- Target specificity : Validate interactions via in silico docking (e.g., binding to bacterial topoisomerase IV) and orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies enable enantioselective synthesis of the 8-methylsulfonyl-diazabicyclo[3.2.1]octane scaffold?
- Methodological Answer : Enantioselectivity is achieved via:
- Chiral auxiliaries : Use (R)- or (S)-proline-derived catalysts during cyclization.
- Desymmetrization : Transform achiral tropinone precursors using lipases or asymmetric hydrogenation.
- Kinetic resolution : Separate enantiomers via chiral stationary phase HPLC (e.g., Chiralpak AD-H column).
Reported enantiomeric excess (ee) values exceed 90% in optimized protocols .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Leverage:
- Molecular dynamics (MD) simulations to predict solubility and membrane permeability (logP < 3 recommended).
- ADMET prediction tools : Assess metabolic stability (e.g., CYP450 interactions) and toxicity (e.g., Ames test in silico).
- Docking studies : Target-specific optimization (e.g., modifying sulfonyl substituents to enhance binding to serotonin receptors) .
Key Recommendations for Researchers
- Experimental Design : Include positive/negative controls (e.g., ciprofloxacin for antibacterial assays) and triplicate runs to ensure reproducibility.
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural modifications with activity trends.
- Safety : Follow OSHA guidelines for handling sulfonating agents (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
